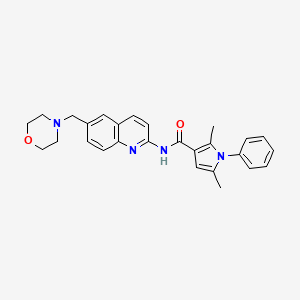![molecular formula C26H28N2O5S B11935132 3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is an organic compound with a complex structure that includes a biphenyl core, a sulfonamide group, and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide. This intermediate is then subjected to a series of reactions, including aromatic carbonyl reduction and nitrile hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
化学反応の分析
Types of Reactions
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or ether, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
作用機序
The mechanism of action of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl core may facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy .
類似化合物との比較
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in its boronic acid functionality.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl core and tert-butyl group but has an oxadiazole ring instead of a sulfonamide.
Uniqueness
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is unique due to its combination of a sulfonamide group, biphenyl core, and carboxylic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
特性
分子式 |
C26H28N2O5S |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
3-[4-[[3-[2-(tert-butylsulfamoyl)phenyl]benzoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28N2O5S/c1-26(2,3)28-34(32,33)23-10-5-4-9-22(23)19-7-6-8-20(17-19)25(31)27-21-14-11-18(12-15-21)13-16-24(29)30/h4-12,14-15,17,28H,13,16H2,1-3H3,(H,27,31)(H,29,30) |
InChIキー |
JEWNSGWYJJBGBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)
![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)



![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)


![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
